(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-9(14)5-8-6-15-10(12-8)7-1-3-11-4-2-7/h1-4,6H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZMTUMYAYZFSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Derivatization Strategies for 2 Pyridin 4 Yl Thiazol 4 Yl Acetic Acid
Retrosynthetic Analysis and Established Synthetic Routes
A logical retrosynthetic analysis of (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid suggests two primary disconnection points: the C-S and C-N bonds of the thiazole (B1198619) ring, characteristic of the Hantzsch thiazole synthesis, and the bond connecting the pyridine (B92270) and thiazole rings. The most direct established route involves the Hantzsch condensation of pyridine-4-carbothioamide with a suitable 4-carbon building block containing the acetic acid moiety or a precursor thereof.
Mechanistic Pathways for Thiazole Ring Formation
The cornerstone of the synthesis of the thiazole core is the Hantzsch thiazole synthesis, a venerable yet highly effective method for constructing this five-membered heterocycle. acs.orgwikipedia.org The reaction mechanistically involves the nucleophilic attack of the sulfur atom of a thioamide, in this case, pyridine-4-carbothioamide, on the α-carbon of an α-halocarbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration to form the aromatic thiazole ring.
A plausible α-halocarbonyl component for the synthesis of the target molecule is a derivative of 4-haloacetoacetate, such as ethyl 4-chloroacetoacetate. The reaction proceeds through the following key steps:
Nucleophilic Attack: The sulfur atom of pyridine-4-carbothioamide attacks the electrophilic carbon bearing the halogen in ethyl 4-chloroacetoacetate.
Cyclization: The nitrogen atom of the thioamide then attacks the carbonyl carbon of the acetoacetate (B1235776) moiety, leading to a five-membered ring intermediate.
Dehydration: The intermediate readily dehydrates to form the stable aromatic thiazole ring, yielding ethyl (2-pyridin-4-yl-thiazol-4-yl)-acetate.
Coupling Reactions for Pyridine Ring Integration
The integration of the pyridine ring at the 2-position of the thiazole is most efficiently achieved by utilizing pyridine-4-carbothioamide as a primary building block in the Hantzsch synthesis. This approach ensures the correct regiochemistry from the outset.
Alternatively, modern cross-coupling strategies offer a convergent approach. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to forge the bond between a pre-functionalized pyridine and a thiazole ring. For instance, a 2-halothiazole derivative could be coupled with a pyridine-4-boronic acid or a pyridine-4-stannane. This method provides flexibility for introducing diversity in the pyridine component at a later stage of the synthesis.
Introduction of the Acetic Acid Moiety
The acetic acid side chain at the 4-position of the thiazole ring is typically introduced as part of the α-halocarbonyl component in the Hantzsch synthesis. The use of ethyl 4-chloroacetoacetate directly installs an ethyl acetate (B1210297) group at the desired position. Subsequent hydrolysis of the resulting ethyl ester, typically under acidic or basic conditions, affords the final this compound.
A patent describes a process for the preparation of (2-amino-thiazol-4-yl)-acetic acid hydrochloride by reacting thiourea (B124793) with 4-chloroacetoacetyl chloride, highlighting the utility of acetoacetate derivatives in forming the thiazol-4-yl-acetic acid scaffold. google.com While the 2-substituent is an amino group in this case, the principle of forming the core structure remains relevant.
Emerging Synthetic Approaches and Green Chemistry Principles
In line with the principles of green chemistry, recent advancements in thiazole synthesis focus on minimizing waste, reducing reaction times, and employing more environmentally benign conditions. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard. bohrium.comnih.gov Microwave irradiation can significantly accelerate the Hantzsch thiazole synthesis, often leading to higher yields in a fraction of the time required for conventional heating. bohrium.com
Solvent-free reaction conditions or the use of greener solvents like water or ethanol (B145695) are also being explored. researchgate.netbepls.com A study on the microwave-assisted solvent-free synthesis of N-phenyl-4-(pyridin-4-yl)thiazoles demonstrates the feasibility of this approach for related structures, offering advantages in terms of reduced environmental impact and simplified work-up procedures. bohrium.com Furthermore, the development of one-pot, multi-component reactions for the synthesis of highly substituted thiazoles represents a step towards greater atom economy and process efficiency. jsynthchem.com
Stereoselective Synthesis of Enantiopure this compound and its Analogs
While this compound itself is not chiral, the introduction of a stereocenter, for instance, by substitution on the acetic acid side chain (e.g., α-methyl substitution), would necessitate stereoselective synthetic methods to obtain enantiomerically pure compounds. The development of catalytic enantioselective methods for the synthesis of tertiary thiols from 5H-thiazol-4-ones provides a potential avenue for creating α,α-disubstituted α-mercapto carboxylic acid derivatives, which are precursors to chiral thiazole-containing acetic acids. ehu.es
The synthesis of chiral polyaminothiazoles using solid-phase techniques has also been reported, indicating the adaptability of thiazole synthesis to chiral building blocks. nih.gov In cases where a racemic mixture is obtained, chiral resolution is a viable strategy. Chiral chromatography, using chiral stationary phases, has been successfully employed for the separation of enantiomers of related chiral azole compounds and (1,2-benzothiazin-4-yl)acetic acid enantiomers. jsynthchem.comfarmaciajournal.com
Chemical Modifications and Analog Generation for Structure-Activity Relationship Studies
To explore the structure-activity relationship (SAR) of this compound, a systematic generation of analogs through chemical modification is essential. Key areas for modification include the pyridine ring, the thiazole core, and the acetic acid side chain.
Table 1: Strategies for Analog Generation and Potential Impact on Activity
| Molecular Scaffold | Modification Strategy | Rationale and Potential SAR Insights |
| Pyridine Ring | Substitution at various positions (e.g., with electron-donating or electron-withdrawing groups) | To probe the electronic and steric requirements for optimal target engagement. |
| Bioisosteric replacement (e.g., with pyrimidine, pyrazine, or phenyl rings) | To investigate the importance of the pyridine nitrogen for activity and to modulate physicochemical properties. researchgate.net | |
| Thiazole Ring | Substitution at the 5-position | To explore the effect of additional substituents on the overall conformation and binding affinity. |
| Isosteric replacement (e.g., with oxazole (B20620) or imidazole) | To assess the role of the sulfur atom in the thiazole ring for biological activity. | |
| Acetic Acid Moiety | Esterification or amidation of the carboxylic acid | To evaluate the necessity of the free carboxylic acid for activity and to create prodrugs. |
| Variation of the linker length (e.g., propionic or butyric acid analogs) | To determine the optimal distance between the heterocyclic core and the acidic group. | |
| Introduction of substituents on the α-carbon | To introduce chirality and explore stereospecific interactions with the biological target. |
Substituent Variation on the Pyridine Ring
The pyridine ring of this compound is a key site for structural modification to explore structure-activity relationships (SAR). Various synthetic strategies can be employed to introduce a wide range of substituents onto the pyridine nucleus.
One common approach involves the use of pre-functionalized pyridine building blocks in the initial synthesis of the pyridyl-thiazole scaffold. For instance, the Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, can be adapted by using substituted isonicotinamides or isonicotinothioamides.
Direct C-H functionalization of the pyridine ring offers a more convergent and atom-economical approach. The Minisci reaction, a radical substitution reaction, is particularly well-suited for the introduction of alkyl groups onto electron-deficient heterocycles like pyridine. wikipedia.org Under acidic conditions, a protonated pyridine ring can react with alkyl radicals generated from various precursors, such as carboxylic acids, to yield substituted pyridines. wikipedia.org However, this reaction can sometimes lead to a mixture of regioisomers. To achieve greater regioselectivity for C-4 alkylation, a blocking group strategy can be employed. nih.govsemanticscholar.orgacs.org
Another powerful method for functionalizing the pyridine ring is through the corresponding pyridine N-oxide. N-oxidation activates the pyridine ring towards both nucleophilic and electrophilic attack. This allows for the introduction of substituents at positions that are otherwise difficult to functionalize. For example, C-2 alkylation of pyridine N-oxides can be achieved using various reagents, including Wittig reagents and 1,1-diborylalkanes. nih.govthieme-connect.com Subsequent deoxygenation restores the pyridine ring. Visible light-induced C-2 alkylation of pyridine N-oxide derivatives using potassium alkyltrifluoroborates has also been reported.
| Compound Name | Structure | Synthetic Method | Reference |
| 2-tert-butylpyridine | Minisci reaction | wikipedia.org | |
| 4-alkylated pyridines | Minisci reaction with blocking group | nih.govsemanticscholar.orgacs.org | |
| C-2 alkylated pyridines | Alkylation of pyridine N-oxides | nih.govthieme-connect.com |
Modifications of the Thiazole Heterocycle
The thiazole ring in the this compound scaffold also presents opportunities for structural diversification. The reactivity of the thiazole ring allows for the introduction of various functional groups at different positions.
Electrophilic aromatic substitution on the thiazole ring typically occurs at the C-5 position, which is the most electron-rich. numberanalytics.comwikipedia.org Halogenation, nitration, and Friedel-Crafts acylation are common electrophilic substitution reactions that can be applied to thiazole derivatives. numberanalytics.comlibretexts.org For instance, bromination can be achieved using N-bromosuccinimide (NBS).
For functionalization at other positions, such as C-2 or C-5, lithiation followed by quenching with an electrophile is a versatile strategy. researchgate.netcdnsciencepub.comcdnsciencepub.comresearchgate.net The acidity of the C-2 proton in thiazoles allows for its removal by strong bases like n-butyllithium, generating a nucleophilic species that can react with a wide range of electrophiles. researchgate.netcdnsciencepub.comcdnsciencepub.comresearchgate.net
Furthermore, modifications can be introduced by utilizing substituted building blocks in the Hantzsch thiazole synthesis. By starting with different α-haloketones, a variety of substituents can be incorporated at the C-4 and C-5 positions of the thiazole ring.
| Compound Name | Structure | Synthetic Method | Reference |
| 5-bromothiazole derivative | Electrophilic bromination | numberanalytics.com | |
| 2-lithiated thiazole derivative | Lithiation with n-butyllithium | researchgate.netcdnsciencepub.comcdnsciencepub.comresearchgate.net | |
| Substituted thiazole derivatives | Hantzsch thiazole synthesis | mdpi.com |
Derivatization of the Acetic Acid Side Chain (e.g., esters, amides)
The carboxylic acid group of this compound is readily derivatized to form esters and amides, which can significantly impact the compound's pharmacokinetic properties, such as solubility and membrane permeability.
Esters are typically synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. chemguide.co.ukbyjus.comchemguide.co.uk Alternatively, more reactive alkylating agents like alkyl halides can be used in the presence of a base. The use of dried Dowex H+ cation-exchange resin with or without sodium iodide (NaI) provides a green and efficient method for esterification. nih.gov
Amides are generally formed by activating the carboxylic acid followed by reaction with an amine. A wide variety of coupling reagents are available for this purpose, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. peptide.comnih.govhepatochem.com Other effective coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). peptide.com A one-pot, green method that avoids traditional coupling reagents involves the in situ formation of a thioester followed by aminolysis. rsc.orgnih.gov
| Derivative | General Structure | Synthetic Method | Reagents | Reference |
| Ester | R-COOR' | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | chemguide.co.ukbyjus.comchemguide.co.uk |
| Amide | R-CONR'R'' | Amide Coupling | Amine, Coupling Reagent (e.g., EDC, HATU) | peptide.comnih.govhepatochem.com |
Introduction of Chiral Centers
The introduction of chirality into the this compound scaffold can lead to enantiomers with distinct pharmacological profiles. Chirality can be introduced at various positions, including the acetic acid side chain or by creating a stereocenter on a substituent.
One approach is the asymmetric hydrogenation of a prochiral precursor. For example, if a double bond is introduced into the acetic acid side chain, it can be asymmetrically hydrogenated using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, to yield a chiral carboxylic acid. acs.orgacs.orgunimi.itresearchgate.netchinesechemsoc.org The hydrogenation of pyridyl-substituted alkenes has been shown to be an effective method for creating chiral centers. acs.org
Another strategy is to employ chiral building blocks during the synthesis. For instance, a chiral α-haloketone can be used in the Hantzsch thiazole synthesis to generate a thiazole ring with a stereocenter at the C-4 or C-5 position. nih.govnih.gov Similarly, a chiral amine can be used to form a chiral amide derivative of the acetic acid side chain.
The use of a chiral auxiliary is another established method. A chiral auxiliary can be attached to the acetic acid moiety, directing a subsequent stereoselective reaction, such as an alkylation, to create a new stereocenter. The auxiliary is then cleaved to reveal the chiral product.
| Strategy | Description | Key Reagents/Techniques | Reference |
| Asymmetric Hydrogenation | Reduction of a prochiral olefin to a chiral alkane. | Chiral metal catalysts (e.g., Rh, Ir) with chiral phosphine ligands. | acs.orgacs.orgunimi.itresearchgate.netchinesechemsoc.org |
| Chiral Building Blocks | Incorporation of a stereocenter from a starting material. | Chiral α-haloketones, chiral amines. | nih.govnih.gov |
| Chiral Auxiliary | Temporary attachment of a chiral group to direct a stereoselective reaction. | Evans auxiliaries, etc. | N/A |
In Vitro Biological Activity Spectrum of 2 Pyridin 4 Yl Thiazol 4 Yl Acetic Acid and Its Analogs
Antimicrobial Efficacy Investigations
Broad-Spectrum Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Several analogs based on the pyridine-thiazole structure have demonstrated notable antibacterial properties. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, although efficacy often varies depending on the specific chemical modifications of the parent structure.
For instance, a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, which are structurally related to thiazole (B1198619) acetic acids, showed activity primarily against Gram-positive bacterial strains, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) as low as 3.91 mg/L. nih.gov Another study on pyrazolyl-2,4-thiazolidinediones found them to be effective against Gram-positive bacteria, though they showed no activity against the Gram-negative strains tested. nih.gov
Conversely, other pyridine-thiazole hybrids have shown broader activity. Thiazole-pyridine hybrids synthesized by Kamat et al. were effective against a panel of microbes including Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria. nih.gov Similarly, certain Mannich bases containing the pyridine (B92270) scaffold exhibited high antibacterial activity against both types of bacteria, with MIC values ranging from 6.25 to 12.5 μg/mL. nih.gov Research on 4-pyridine thiazole hybrids also indicated potent activity, particularly against Bacillus cereus and Staphylococcus aureus, with one compound showing an MIC of 0.02 mM against these strains. researchgate.net However, a study on alkyl pyridinol compounds, analogs of anaephene, found them to be selectively active against Gram-positive bacteria like S. aureus and completely inactive against the Gram-negative P. aeruginosa. mdpi.com
Table 1: Antibacterial Activity of Selected Pyridine-Thiazole Analogs
| Compound Type | Gram-Positive Strain(s) | MIC | Gram-Negative Strain(s) | MIC | Reference |
|---|---|---|---|---|---|
| Substituted Mannich bases | B. subtilis, S. aureus | 6.25–12.5 µg/mL | P. aeruginosa, E. coli | 6.25–12.5 µg/mL | nih.gov |
| 4-Pyridine thiazole hybrid (Compound 4c) | S. aureus, B. cereus | 0.02 mM | E. coli, P. aeruginosa | > 0.02 mM | researchgate.net |
| Alkyl pyridinol analog (JC-01-072) | S. aureus (MRSA) | 4–8 µg/mL | P. aeruginosa | Inactive | mdpi.com |
| (2,4-Dioxothiazolidin-5-yl)acetic acid derivatives | Various Gram-positive | From 3.91 mg/L | Various Gram-negative | Generally inactive | nih.gov |
Antifungal Activity against Pathogenic Fungi
The antifungal potential of pyridine-thiazole analogs has also been investigated against various pathogenic fungi. A number of studies have reported promising activity, particularly against species like Candida albicans and Aspergillus niger.
For example, certain nicotinic acid benzylidene hydrazide derivatives were found to have antifungal activity comparable to the standard drug fluconazole (B54011) against C. albicans and A. niger. nih.gov Substituted Mannich bases also demonstrated high antifungal activity against C. albicans and C. glabrata with MIC values of 12.5 μg/mL. nih.gov Furthermore, pyridine- and thiazole-based hydrazides showed significant activity against tested fungal strains, with one compound exhibiting MIC values equivalent to standard drugs. nih.gov
A class of pyridines and pyrimidines was found to be active against an efflux-negative strain of C. albicans, suggesting a potential mechanism of action involving the inhibition of lanosterol (B1674476) demethylase, a key enzyme in ergosterol (B1671047) biosynthesis. nih.gov
Table 2: Antifungal Activity of Selected Pyridine-Thiazole Analogs
| Compound Type | Fungal Strain(s) | MIC | Reference |
|---|---|---|---|
| Substituted Mannich bases | C. albicans, C. glabrata | 12.5 µg/mL | nih.gov |
| Pyridine-thiazole hydrazide (Compound 5j) | Various fungal strains | Comparable to standard drugs | nih.gov |
| 4-Pyridine thiazole hybrid | C. albicans | Moderate activity | researchgate.net |
| Pyrimidine derivative (Compound 8a) | C. albicans (efflux-negative) | 2 µg/mL | nih.gov |
Antineoplastic and Antiproliferative Activity Assessment
Evaluation of Modulatory Effects on Cell Proliferation Pathways
Analogs of (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines. nih.govbohrium.com The mechanism of action often involves the modulation of key cellular pathways that regulate cell growth and proliferation.
Several studies have identified specific molecular targets for these compounds. For instance, a series of pyridine-2,3-dihydrothiazole and pyridine-thiazolidin-4-one hybrids were evaluated as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase 3 beta (GSK3β), two important regulators of the cell cycle. rsc.org Other nortopsentin analogues, which feature indolyl-thiazolyl-pyrrolo-pyridine structures, have also been shown to inhibit CDK1. nih.gov Another study on pyrazolopyridine and pyrazolothiazole-based compounds identified them as inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. rsc.org
The antiproliferative effects have been observed across various cancer types. One pyridine-thiazole ethyl ester derivative (compound 4) inhibited the growth of all 60 cancer cell lines in the National Cancer Institute (NCI) panel, showing particular efficacy against melanoma, non-small cell lung, colon, and CNS cancer cell lines, with a GI₅₀ (50% growth inhibition) as low as 0.312 μM for the LOX IMVI melanoma line. nih.gov Pyrazolothiazole-substituted pyridine conjugates also exhibited broad cytotoxic potential, with one naphthyridine derivative showing IC₅₀ values between 14.62–17.50 µM against human cervix (HeLa), lung (NCI-H460), and prostate (PC-3) cancer cells. mdpi.com
Table 3: Antiproliferative Activity of Selected Pyridine-Thiazole Analogs
| Compound/Analog Type | Cancer Cell Line(s) | Activity (IC₅₀/GI₅₀) | Targeted Pathway/Enzyme | Reference |
|---|---|---|---|---|
| Benzoic acid ethyl ester analog (Compound 4) | Melanoma (LOX IMVI) | 0.312 µM (GI₅₀) | PARP1 | nih.gov |
| Pyridine-thiazole hybrid (Compound 7) | Breast (MCF-7), Liver (HepG2) | 5.36 µM, 8.76 µM (IC₅₀) | ROCK-1 (putative) | bohrium.com |
| Pyridine-thiazolidin-4-one hybrid (Compound 8a) | Laryngeal (HEp-2) | 5.9 µg/mL (IC₅₀) | CDK2/GSK3β | rsc.org |
| Naphthyridine derivative (Compound 7) | HeLa, NCI-H460, PC-3 | 14.62–17.50 µM (IC₅₀) | Topoisomerase II (putative) | mdpi.com |
| Thioxopyrazolo[3,4-b]pyridine analog (Compound 5a) | Liver (HepG-2) | 3.42 µM (IC₅₀) | c-Met kinase | rsc.org |
Impact on Cellular RNA and DNA Synthesis
The antiproliferative effects of some pyridine-thiazole derivatives appear to be linked to their ability to interfere with nucleic acid integrity and synthesis. Research into the mechanism of action for certain novel pyridine-thiazole hybrids suggests that their cytotoxic effects may be related to inducing genetic instability in tumor cells. nih.gov
Specifically, studies have shown that these compounds can affect DNA nativity and lead to changes in the morphology of the cell nucleus. nih.gov This mode of action was further supported by findings that pre-incubating tumor cells with an inhibitor of PARP1 (Poly [ADP-ribose] polymerase 1), a key enzyme in DNA repair, significantly reduced the cytotoxic activity of the pyridine-thiazole compounds. nih.gov This suggests that the compounds may cause DNA damage that, when combined with the inhibition of DNA repair mechanisms, leads to enhanced cancer cell death. Further investigation has also pointed to the potential for these compounds to induce apoptosis through DNA damage pathways. mdpi.com
Enzyme Inhibition Profiling
The structural framework of this compound and its analogs makes it a versatile scaffold for designing inhibitors of various enzymes implicated in disease.
A significant area of investigation has been the inhibition of protein kinases, which are crucial regulators of cell signaling and proliferation. As mentioned previously, different pyridine-thiazole hybrids have been identified as potent inhibitors of cyclin-dependent kinases (CDK1, CDK2), glycogen synthase kinase 3 beta (GSK3β), and the receptor tyrosine kinase c-Met. nih.govrsc.orgrsc.org For example, a pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid was found to be a potent dual inhibitor of CDK2 and GSK3β. researchgate.net
Beyond kinases, these analogs have shown inhibitory activity against other enzyme classes. A study of 2-(Pyridin-4-yl)benzothiazole (BTA), a close analog, identified it as a mixed inhibitor of urease, an enzyme crucial for the survival of pathogens like Helicobacter pylori. scielo.br BTA's benzimidazole (B57391) counterpart (BIA) also exhibited mixed inhibition, with dissociation constants (Kᵢ) of 2.1 mM and 1.45 mM (Kᵢ'). scielo.br In another study, a series of (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives were designed as inhibitors of aldose reductase (ALR2), an enzyme in the polyol pathway linked to diabetic complications. nih.govresearchgate.net The most potent compound in this series had an IC₅₀ value of 0.789 μM and showed high selectivity for ALR2 over the related ALR1 enzyme. nih.govresearchgate.net
Table 4: Enzyme Inhibition Profile of Selected Pyridine-Thiazole Analogs
| Enzyme Target | Inhibitor/Analog Type | Inhibitory Potency (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|
| Cyclin-dependent kinase 1 (CDK1) | Indolyl-thiazolyl-pyrrolo-pyridine | 0.64–0.87 µM (GI₅₀) | nih.gov |
| CDK2 / GSK3β | Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) | 0.396 µg/mL / 0.118 µg/mL (IC₅₀) | researchgate.net |
| c-Met Kinase | Thioxopyrazolo[3,4-b]pyridine analog | 4.27 nM (IC₅₀) | rsc.org |
| Urease | 2-(Pyridin-4-yl)benzimidazole (BIA) | 2.1 mM (Kᵢ), 1.45 mM (Kᵢ') | scielo.br |
| Aldose Reductase (ALR2) | (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivative | 0.789 µM (IC₅₀) | nih.govresearchgate.net |
Kinase Inhibition Studies (e.g., GSK)
Publicly available scientific literature has not documented specific kinase inhibition studies for this compound, including its activity against Glycogen Synthase Kinase 3 (GSK-3). While research has been conducted on other compounds containing pyridine or thiazole moieties as potential GSK-3β inhibitors, such as 2-(4-pyridyl)thienopyridinones, direct experimental data on this compound is not present in the reviewed sources. nih.govresearchgate.net
Aldose Reductase Inhibitory Activity
There is no specific information available in the scientific literature regarding the evaluation of this compound for aldose reductase inhibitory activity. Studies on other classes of compounds, such as hydroxypyridinone derivatives, have shown potent inhibition of aldose reductase (ALR2), but these findings are not directly applicable to the subject compound. researchgate.netnih.govmdpi.com
DNA Binding and Intercalation Studies
Investigations into the DNA binding and intercalation properties of this compound have not been reported in the available scientific literature. Research in this area has focused on other structural classes of compounds containing pyridine or thiazole rings, but no data exists for this specific molecule. mdpi.commdpi.com
Investigation of Antioxidant Properties
Direct experimental evaluation of the antioxidant properties of this compound is not found in the current body of scientific research. While various analogs and derivatives containing thiazolo[4,5-b]pyridine (B1357651) structures have been synthesized and tested for antioxidant activity using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, data specifically for this compound is absent. pensoft.netresearchgate.net
Mechanistic Elucidation of 2 Pyridin 4 Yl Thiazol 4 Yl Acetic Acid S Biological Actions
Identification of Molecular Targets and Ligand-Receptor Interactions
There is no available research identifying the specific molecular targets of (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid. Studies detailing its binding affinity, receptor interactions, or enzyme inhibition are currently absent from the scientific record.
Pathways of Cellular Signal Transduction Modulation
Information regarding the modulation of any cellular signal transduction pathways by this compound has not been reported. It is unknown whether this compound affects key signaling cascades involved in cell proliferation, differentiation, or survival.
Mechanisms of Apoptosis and Programmed Cell Death Induction
There are no studies available that have investigated the ability of this compound to induce apoptosis or other forms of programmed cell death. Research into its effects on apoptotic markers such as caspases, Bcl-2 family proteins, or DNA fragmentation has not been published.
Analysis of Cellular Uptake and Subcellular Localization
The processes by which this compound may be taken up by cells and its subsequent distribution within subcellular compartments have not been a subject of published research. Therefore, no data is available on its cellular permeability, transport mechanisms, or localization to specific organelles.
Structure Activity Relationship Sar Studies and Pharmacophore Development for 2 Pyridin 4 Yl Thiazol 4 Yl Acetic Acid Derivatives
Correlating Structural Modifications with Changes in Antimicrobial Potency
The antimicrobial potential of the pyridine-thiazole scaffold is significantly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies reveal that specific modifications can enhance potency against both Gram-positive and Gram-negative bacteria as well as fungal strains.
For instance, a series of heteroaryl/aryl thiazole (B1198619) derivatives showed that antibacterial activity is sensitive to the substituents on the thiazole ring. The presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol (B47542) group at position 2 of the thiazole ring was found to be beneficial for antibacterial activity. nih.gov One of the most effective compounds in a tested series demonstrated minimal inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL and minimal bactericidal concentrations (MBC) from 0.47 to 0.94 mg/mL against a panel of six bacteria. nih.gov
In another study focusing on thiazole-based hydrazides, the antimicrobial activity was enhanced by the presence of a hydroxyl group on an attached aromatic ring. nih.gov Conversely, derivatives with 4-chloro, 3,4-dimethoxyphenyl, and 3-nitrophenyl moieties displayed the least activity. nih.gov This highlights the importance of electronic and steric factors of the substituents in modulating antimicrobial efficacy.
Table 1: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound Type | Key Structural Feature | Activity Range (MIC) | Target Organisms | Reference |
|---|---|---|---|---|
| Heteroaryl Thiazole Derivative | 2-(3,4-dimethoxyphenyl)ethanamine at C4, phenol at C2 | 0.23–0.70 mg/mL | Panel of 6 bacteria | nih.gov |
| Thiazole-based Hydrazide | Hydroxyl group on aromatic ring | Enhanced activity | Various bacteria and fungi | nih.gov |
| 2-(Pyrazol-4-yl)-methylidenehydrazinyl-thiazole | Coumarin moiety | 1.9–7.8 µg/mL | S. aureus, E. coli, P. aeruginosa | nih.gov |
Impact of Heterocycle Substituents on Antineoplastic Efficacy
The antineoplastic activity of pyridine-thiazole derivatives is profoundly affected by substitutions on both the pyridine (B92270) and thiazole rings. The cytotoxic potency and selectivity against various cancer cell lines can be fine-tuned through strategic structural modifications.
Studies on novel pyridine-thiazole hybrids have identified compounds with high antiproliferative activity. For example, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone demonstrated a half-maximal inhibitory concentration (IC50) of 0.57 µM in HL-60 acute human promyelocytic leukemia cells, while showing significantly lower toxicity (IC50 >50 µM) in normal human cell lines. nih.gov This indicates a high degree of selectivity for cancer cells. The mechanism of action for these compounds may involve the induction of genetic instability in tumor cells. nih.gov
In another series of thiazole derivatives, compound 5a (an N-acylated 2-amino-5-benzyl-1,3-thiazole) was found to be the most toxic against human glioblastoma U251 cells and human melanoma WM793 cells, with an IC50 of 7.2±0.48 μM against melanoma, comparable to doxorubicin. researchgate.net Research on a different set of novel thiazoles identified compounds 4c , 4d , and 8c as potent inhibitors of colorectal cancer cell lines HCT-116 and HT-29. nih.gov Specifically, compound 8c showed a higher potency (IC50 = 3.47± 0.79 μM) against the more resistant HT-29 cell line than the reference drug cisplatin (B142131) (IC50 = 11.68 ± 1.54 μM). nih.gov
Further investigation into 2-substituted thiazole-4[5H]-one derivatives revealed that compound 4c was the most active against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively. mdpi.comresearchgate.net This compound was also found to block the vascular endothelial growth factor receptor-2 (VEGFR-2) and induce cell cycle arrest and apoptosis. mdpi.comresearchgate.net
Table 2: Cytotoxic Activity (IC50) of Selected Thiazole Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 (Leukemia) | 0.57 | nih.gov |
| Compound 5a (N-acylated 2-amino-5-benzyl-1,3-thiazole) | WM793 (Melanoma) | 7.2 ± 0.48 | researchgate.net |
| Compound 8c | HCT-116 (Colorectal) | 3.16 ± 0.90 | nih.gov |
| Compound 8c | HT-29 (Colorectal) | 3.47 ± 0.79 | nih.gov |
| Compound 4c (2-substituted thiazole-4[5H]-one) | MCF-7 (Breast) | 2.57 ± 0.16 | mdpi.comresearchgate.net |
| Compound 4c (2-substituted thiazole-4[5H]-one) | HepG2 (Liver) | 7.26 ± 0.44 | mdpi.comresearchgate.net |
Role of the Carboxylic Acid Functionality in Enzyme Inhibition and DNA Binding
The carboxylic acid group is a key functional moiety in many biologically active molecules, including derivatives of (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a critical pharmacophore for enzyme inhibition. nih.gov
In the context of metallo-β-lactamase (MBL) inhibitors, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as a novel class of inhibitors. researchgate.net The carboxylic acid is crucial for activity, as its replacement with an ester or a BOC-protected amine leads to inactive compounds. This suggests the carboxylate group may act as a zinc-binding group within the enzyme's active site. researchgate.net Similarly, studies on pyridine carboxylic acid isomers have shown their derivatives to be effective inhibitors against a wide range of enzymes, including cyclooxygenase-2 (COX-2), tyrosinase, and various kinases. nih.gov
For instance, a series of thiazole carboxamide derivatives were synthesized and evaluated as COX inhibitors. nih.gov The presence of a t-butyl substituent, a large lipophilic group, on one derivative resulted in the lowest IC50 values for both COX-1 and COX-2, suggesting that it interacts favorably with hydrophobic areas of the COX active site. acs.org Another compound in the series, featuring a bulky trimethoxy group, showed the highest selectivity for COX-2 over COX-1, likely because the bulky group could not bind effectively within the narrower active site of the COX-1 enzyme. metu.edu.tr
Beyond enzyme inhibition, the planar heterocyclic systems of pyridine-thiazole hybrids have been shown to interact with DNA. The ability of certain derivatives to alter DNA nativity and induce changes in nucleus morphology suggests a mechanism of action related to causing genetic instability, which contributes to their cytotoxic effects against cancer cells. nih.gov
Table 3: Enzyme Inhibitory Activity of Selected Thiazole Carboxylic Acid and Carboxamide Derivatives
| Compound Series | Target Enzyme | Key Structural Feature for Activity | Observed Effect | Reference |
|---|---|---|---|---|
| 2-substituted 4,5-dihydrothiazole-4-carboxylic acids | Metallo-β-lactamase (IMP-1) | Free carboxylic acid group | Inhibition of enzyme activity | researchgate.net |
| Thiazole carboxamide derivatives | COX-1/COX-2 | Bulky lipophilic groups (e.g., t-butyl, trimethoxy) | Potent inhibition and selectivity for COX-2 | nih.govacs.orgmetu.edu.tr |
| Thiazole-methylsulfonyl derivatives | Carbonic Anhydrase (hCA I, hCA II) | Thiazole ring and methyl sulfonyl group | IC50 values in the micromolar range | nih.gov |
Conformational Analysis and Identification of Bioactive Conformations
Understanding the three-dimensional structure and conformational flexibility of this compound derivatives is essential for elucidating their mechanism of action. Computational methods such as molecular docking and conformational analysis are employed to identify the specific spatial arrangement, or bioactive conformation, that a molecule adopts when binding to its biological target.
Molecular docking studies on thiazole carboxamide derivatives designed as COX inhibitors have provided insights into their binding patterns within the active sites of COX-1 and COX-2 enzymes. nih.govacs.org These analyses help explain the observed inhibitory activity and selectivity. For example, the bulky trimethoxy group on a highly selective COX-2 inhibitor was predicted to cause a steric clash within the smaller COX-1 active site, explaining its selectivity. metu.edu.tr
In the development of anticancer agents, the conformation of pyridine-thiazole hybrids is crucial for their interaction with target proteins. The inclusion of a phenoxy-acetamide spacer between the pyridine and thiazole rings is thought to allow both rings to adopt a suitable conformation to interact with a target protein without steric restrictions. arabjchem.org
Furthermore, analysis of thiazole derivatives targeting topoisomerase II revealed specific binding interactions, including hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's binding pocket. nih.gov The planarity of the thiazole ring system is often a key feature for effective binding. researchgate.net The relative positions of important electrostatic and steric fields, identified through such analyses, are critical for designing new molecules with improved activity. researchgate.net
Generation of Pharmacophore Models for Rational Drug Design
Pharmacophore modeling is a powerful tool in rational drug design that defines the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. By identifying a common pharmacophore model from a set of active molecules, new compounds with potentially higher potency can be designed.
For thiazole derivatives, key pharmacophoric features often include a hydrophobic aryl ring, a hydrogen-bonding domain, and electron-donor groups. nih.gov The specific nature and substitution at various positions can significantly influence biological activity. nih.gov For example, in a series of N-[2-(aryl)-4-oxo-1,3-thiazolidin-3-yl] pyridine-4-carboxamides with anti-inflammatory activity, 3D-QSAR (Quantitative Structure-Activity Relationship) models were developed. researchgate.net These models suggested that the presence of electron-withdrawing groups like nitro (-NO2) and chloro (-Cl) on a phenyl ring was favorable for activity. researchgate.net
The development of a QSAR model for a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives as potential treatments for osteosarcoma also highlights the utility of this approach. frontiersin.org By using computational methods to create a predictive model, researchers can design novel derivatives with enhanced cytotoxic effects. Non-linear models, in particular, have shown excellent predictive performance and consistency with experimental values, offering a valuable tool for optimizing compound selection in future drug discovery efforts. frontiersin.org The thiazole ring, often acting as a core scaffold, along with specific sulfonyl groups, can serve as an excellent pharmacophore nucleus for targeting enzymes like carbonic anhydrase. nih.gov
Computational Chemistry and Theoretical Studies on 2 Pyridin 4 Yl Thiazol 4 Yl Acetic Acid
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid, to the active site of a target protein.
The process begins with the three-dimensional structures of both the ligand and the protein. For this compound, the structure can be generated and optimized using computational chemistry software. The protein target's structure is typically obtained from crystallographic or NMR studies and is available in databases like the Protein Data Bank (PDB).
Numerous studies have demonstrated the utility of molecular docking for pyridine-thiazole derivatives to identify potential biological targets. For instance, similar compounds have been docked against a variety of enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases. mdpi.comnih.govnih.gov Key targets for related molecules include protein kinases, dihydrofolate reductase (DHFR), and cyclooxygenase (COX) enzymes. nih.govnih.gov
For this compound, docking simulations would involve placing the molecule into the binding site of a selected target protein and evaluating the interactions. The scoring functions used in docking algorithms estimate the binding energy, with lower scores generally indicating a more favorable interaction. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic forces. The pyridine (B92270) and thiazole (B1198619) rings, along with the carboxylic acid group, are key pharmacophoric features that can engage in specific interactions with amino acid residues in the active site of a target protein. nih.gov For example, the nitrogen atoms in the pyridine and thiazole rings can act as hydrogen bond acceptors, while the carboxylic acid group can be a hydrogen bond donor and can also form salt bridges with positively charged residues.
A hypothetical docking study of this compound against a protein kinase, a common target for such scaffolds, might reveal key interactions with the ATP-binding site. The predicted binding mode could then guide the design of more potent and selective analogs.
| Potential Protein Target Class | Key Interacting Moieties of this compound | Plausible Interacting Residues | References |
| Protein Kinases | Pyridine, Thiazole, Carboxylic Acid | Asp, Lys, Glu, Gln | nih.gov |
| Dihydrofolate Reductase (DHFR) | Pyridine, Thiazole | Asp, Ile, Phe, Arg | nih.gov |
| Cyclooxygenase (COX) | Carboxylic Acid, Aromatic Rings | Arg, Tyr, Ser | nih.govnih.gov |
| SARS-CoV-2 Main Protease (Mpro) | Pyridine, Thiazole | His, Cys, Glu, Gln | mdpi.comnih.gov |
Molecular Dynamics Simulations to Explore Compound-Target Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements and conformational changes.
Following a promising docking result for this compound with a target protein, an MD simulation would be performed to assess the stability of the predicted binding pose. nih.govnih.gov The simulation would be run for a sufficient duration, typically in the nanosecond to microsecond range, to observe significant conformational sampling.
Key parameters analyzed from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex. A stable RMSD suggests that the ligand remains bound in the active site in a consistent manner. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein and those that interact with the ligand.
Furthermore, MD simulations can provide insights into the role of water molecules in the binding site and can be used to calculate the binding free energy of the ligand-protein complex, offering a more accurate prediction of binding affinity than docking scores alone. Studies on similar pyridine-thiazole compounds have utilized MD simulations to confirm the stability of their interactions with targets like the SARS-CoV-2 main protease. mdpi.comnih.gov These simulations often reveal that the initial docking pose is maintained through a stable network of hydrogen bonds and hydrophobic contacts throughout the simulation. acs.org
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, properties, and reactivity of molecules like this compound. nih.govnih.gov These calculations provide a deeper understanding of the molecule's intrinsic characteristics.
Important electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can also indicate the likely sites for electrophilic and nucleophilic attack.
Other calculated properties include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface and helps to identify regions prone to electrostatic interactions. This is particularly useful for understanding how the molecule will interact with the binding site of a protein. For pyridine-thiazole derivatives, DFT studies have been used to correlate electronic properties with observed biological activities, such as antimicrobial effects. nih.gov
| Quantum Chemical Parameter | Significance for this compound | References |
| HOMO Energy | Indicates electron-donating ability. | researchgate.net |
| LUMO Energy | Indicates electron-accepting ability. | researchgate.net |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | researchgate.net |
| Molecular Electrostatic Potential (MEP) | Predicts sites for electrostatic interactions. | nih.gov |
| Dipole Moment | Influences solubility and membrane permeability. | researchgate.net |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are valuable tools for assessing the drug-likeness of a compound early in the discovery process.
For this compound, various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions are often based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area.
Many studies on related heterocyclic compounds have incorporated in silico ADME predictions. nih.govnih.gov These analyses often utilize established rules like Lipinski's Rule of Five, which provides a general guideline for the drug-likeness of a molecule. For instance, a novel pyridine-thiazole hybrid was recently analyzed for its ADME properties using the SwissADME web tool. The predictions can help to identify potential liabilities, such as poor absorption or rapid metabolism, that may need to be addressed through chemical modification.
Chemoinformatic Analysis for Virtual Screening and Analog Identification
Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of this compound, chemoinformatic approaches can be used for virtual screening to identify other compounds with similar properties or to find novel analogs with potentially improved activity.
Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based virtual screening involves searching chemical databases for molecules that are structurally or pharmacophorically similar to this compound. This can be achieved through similarity searching based on 2D fingerprints or 3D shape and electrostatic similarity.
Structure-based virtual screening, on the other hand, involves docking large libraries of compounds into the active site of a target protein to identify potential binders. This approach has been successfully used to discover novel inhibitors from thiazole-based compound libraries. jddtonline.inforesearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies are another important chemoinformatic tool. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netimist.ma For a set of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. Studies on thiazole derivatives have shown that QSAR models can effectively predict antimicrobial and other biological activities. researchgate.net
Pre Clinical Research Applications and Future Directions for 2 Pyridin 4 Yl Thiazol 4 Yl Acetic Acid
Potential as a Lead Compound for Therapeutic Development
(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid holds promise as a lead compound in drug discovery due to the established pharmacological importance of its constituent pyridine (B92270) and thiazole (B1198619) rings. The pyridine ring is a common feature in many approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl group, often improving aqueous solubility. Similarly, the thiazole ring is a key component of numerous bioactive molecules, including some with anticancer and antimicrobial properties.
The combination of these two heterocycles with an acetic acid side chain provides a unique chemical entity with multiple points for potential interaction with biological macromolecules. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, or as a metal chelator, which is a common feature in many enzyme inhibitors. The nitrogen atoms in the pyridine and thiazole rings can also participate in hydrogen bonding or coordination with metal ions within active sites of enzymes.
The initial stages of therapeutic development for a compound like this compound would involve its synthesis and subsequent screening against a panel of biological targets to identify initial "hits." Based on the known activities of related pyridine-thiazole derivatives, initial investigations would likely focus on its potential as an anticancer or antimicrobial agent. Structure-activity relationship (SAR) studies of similar compounds have shown that modifications to the pyridine and thiazole rings, as well as the acetic acid side chain, can significantly impact biological activity.
Illustrative Biological Activity of Related Pyridine-Thiazole Derivatives
| Compound Class | Therapeutic Area | Example Activity |
|---|---|---|
| Pyridine-thiazole hybrids | Anticancer | IC50 values in the low micromolar range against various cancer cell lines. |
| Thiazole-containing compounds | Antimicrobial | Minimum Inhibitory Concentrations (MICs) against bacterial and fungal strains. |
Note: This table presents representative data for the broader class of pyridine-thiazole compounds, as specific preclinical data for this compound is not extensively available in the public domain.
Integration of Omics Technologies for Target Discovery and Validation in Drug Research
Modern drug discovery heavily relies on "omics" technologies to identify and validate novel drug targets. For a compound like this compound, these approaches can provide a comprehensive understanding of its mechanism of action and potential therapeutic applications.
Genomics and Transcriptomics: By treating cells with this compound and analyzing changes in gene and mRNA expression levels, researchers can identify pathways that are modulated by the compound. For instance, if the compound induces apoptosis in cancer cells, transcriptomic analysis might reveal the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.
Proteomics: This approach allows for the large-scale study of proteins. Techniques such as chemical proteomics can be used to directly identify the protein targets of this compound. This involves using a modified version of the compound to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.
Metabolomics: By analyzing the changes in the cellular metabolome upon treatment with the compound, researchers can gain insights into the metabolic pathways that are affected. This can be particularly useful in understanding the compound's effects on cancer cell metabolism or its impact on microbial metabolic pathways.
The integration of these multi-omics datasets can provide a holistic view of the cellular response to this compound, facilitating the identification of its primary target and any off-target effects, which is crucial for its development as a therapeutic agent.
High-Throughput Screening (HTS) Methodologies for Novel Activity Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for a specific biological activity. For this compound, HTS can be employed to uncover novel therapeutic applications beyond those initially hypothesized.
The compound would be included in a chemical library and screened against a diverse array of biological assays. These assays can be target-based, where the goal is to find compounds that modulate the activity of a specific protein, or phenotypic, where the aim is to identify compounds that produce a desired change in a cellular or organismal phenotype.
Examples of HTS Assays Relevant for this compound:
| Assay Type | Description | Potential Application |
| Target-Based Assays | ||
| Kinase Inhibition Assay | Measures the ability of the compound to inhibit the activity of a specific kinase. | Anticancer, Anti-inflammatory |
| Enzyme Inhibition Assay | Assesses the inhibition of other enzymes, such as proteases or metabolic enzymes. | Various therapeutic areas |
| Receptor Binding Assay | Determines the affinity of the compound for a specific receptor. | Neurological disorders, metabolic diseases |
| Phenotypic Assays | ||
| Cell Viability/Cytotoxicity Assay | Measures the effect of the compound on the survival of cancer cells or microbial pathogens. | Anticancer, Antimicrobial |
| Apoptosis Induction Assay | Detects the induction of programmed cell death in cancer cells. | Anticancer |
| Anti-biofilm Assay | Evaluates the ability of the compound to inhibit the formation of microbial biofilms. | Antimicrobial |
The data generated from HTS would be analyzed to identify "hits"—compounds that show significant activity in a particular assay. These hits, including this compound if active, would then undergo further validation and optimization.
Prospects for Rational Drug Design and Optimization
Once an initial biological activity is identified for this compound, rational drug design principles can be applied to optimize its properties. This process involves a cyclical approach of designing, synthesizing, and testing new analogs to improve potency, selectivity, and pharmacokinetic properties.
Computational tools play a vital role in this process. Molecular docking studies can be used to predict how the compound and its analogs bind to the active site of a target protein. This information can guide the design of new derivatives with improved binding affinity. For example, if a docking study reveals a hydrophobic pocket in the active site that is not occupied by the lead compound, a medicinal chemist might design an analog with a hydrophobic substituent to fill this pocket, potentially increasing potency.
Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of virtual compounds before they are synthesized, saving time and resources.
The optimization process would focus on several key aspects:
Potency: Increasing the biological activity of the compound, often measured as the IC50 or EC50 value.
Selectivity: Ensuring the compound interacts primarily with its intended target to minimize off-target effects and potential toxicity.
ADME Properties: Optimizing the absorption, distribution, metabolism, and excretion properties of the compound to ensure it reaches its target in the body and has a suitable duration of action.
Synergistic Effects with Established Pre-clinical Agents
Combination therapy, where two or more drugs are used together, is a common strategy in the treatment of complex diseases like cancer and infectious diseases. Investigating the potential synergistic effects of this compound with established pre-clinical or clinical agents is a promising avenue of research.
A synergistic interaction occurs when the combined effect of two drugs is greater than the sum of their individual effects. This can lead to improved therapeutic efficacy, reduced dosages, and a lower likelihood of developing drug resistance.
Preclinical studies to evaluate synergistic effects typically involve in vitro cell-based assays where cancer cells or microbial pathogens are treated with this compound alone, an established agent alone, and a combination of the two at various concentrations. The results are then analyzed using mathematical models, such as the Chou-Talalay method, to determine if the interaction is synergistic, additive, or antagonistic.
Illustrative Example of a Synergy Study Design
| Treatment Group | Description | Expected Outcome for Synergy |
|---|---|---|
| This compound alone | Determine the baseline activity of the test compound. | N/A |
| Established Agent (e.g., a chemotherapy drug) alone | Determine the baseline activity of the known drug. | N/A |
If synergy is observed in vitro, further studies in animal models would be necessary to confirm these findings in a more complex biological system.
Advanced Research Methodologies for Compound Profiling
A comprehensive understanding of the pharmacological profile of this compound requires the use of advanced research methodologies. These techniques go beyond simple activity assays and provide detailed insights into the compound's mechanism of action and potential liabilities.
Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays can be used to directly measure the binding affinity and thermodynamics of the interaction between the compound and its protein target. This provides quantitative data on the strength of the interaction and the forces driving it.
Structural Biology: X-ray crystallography and cryo-electron microscopy (cryo-EM) can be used to determine the three-dimensional structure of the compound bound to its target protein. This provides a detailed atomic-level view of the binding mode, which is invaluable for understanding the mechanism of action and for guiding further drug design efforts.
In Silico ADME/Tox Prediction: A variety of computational models are available to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of a compound. These in silico tools can be used in the early stages of drug discovery to identify potential liabilities and to prioritize compounds for further development.
By employing these advanced methodologies, researchers can build a comprehensive profile of this compound, enabling a more informed decision-making process for its potential advancement as a therapeutic candidate.
Q & A
Q. What are the recommended synthetic routes for (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid, and how is structural confirmation performed?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a thiol-containing intermediate (e.g., pyridinyl-thiazole derivatives) can react with chloroacetic acid under reflux conditions in aqueous or ethanol media . After synthesis, structural confirmation involves:
- Thin-Layer Chromatography (TLC): To verify purity and monitor reaction progress .
- IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for the acetic acid moiety) .
- Elemental Analysis: Validates empirical formula consistency .
- X-ray Crystallography (if crystalline): SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles .
Q. What analytical techniques are essential for characterizing the purity of this compound?
Methodological Answer: Critical techniques include:
- High-Performance Liquid Chromatography (HPLC): Quantifies purity using UV detection (e.g., HPLC-DAD at 254 nm) .
- Melting Point Analysis: Detects impurities via deviations from literature values .
- Mass Spectrometry (MS): Confirms molecular ion peaks and fragmentation patterns .
- 1H/13C NMR: Assigns proton and carbon environments (e.g., pyridyl protons at δ 8.5–9.0 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) when analyzing this compound?
Methodological Answer: Contradictions often arise from dynamic effects (NMR) vs. static structures (XRD). Strategies include:
Q. What strategies optimize the reaction yield of this compound under varying conditions?
Methodological Answer: Optimization involves:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thiol-alkylation reactions .
- Catalysis: Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems .
- Stoichiometric Adjustments: Excess chloroacetic acid (1.2–1.5 eq.) drives reactions to completion .
Q. What computational methods predict the pharmacological interactions of this compound?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to target proteins (e.g., kinases) using Pyridinyl-thiazole as a pharmacophore .
- QSAR Modeling: Correlates substituent effects (e.g., R-groups on pyridine) with bioactivity data from analogous triazole-thioacetic acids .
- ADMET Prediction: SwissADME or pkCSM estimates bioavailability and toxicity .
Q. How can HPLC-DAD be validated for quantifying this compound in complex mixtures?
Methodological Answer: Validation follows ICH guidelines:
- Linearity: Calibration curves (1–100 µg/mL) with R² > 0.995 .
- Precision: Intraday/interday RSD < 2% .
- Recovery Studies: Spike biological matrices (e.g., plasma) to assess extraction efficiency (>95%) .
- LOD/LOQ: Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
